1-Chloro-3-(chloromethyl)-2-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(chloromethyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMQWIYPHKZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 Chloro 3 Chloromethyl 2 Methylbenzene
Strategies for Direct Halogenation
Direct halogenation strategies for the synthesis of 1-Chloro-3-(chloromethyl)-2-methylbenzene typically involve the selective chlorination of a pre-functionalized toluene (B28343) derivative. The success of this approach hinges on controlling the reaction conditions to favor the desired isomer and to prevent unwanted side reactions, such as multiple chlorinations or ring halogenation.
Chlorination of Substituted Toluene Precursors
A plausible and direct route to this compound is the side-chain chlorination of 2-chloro-6-methyltoluene. In this approach, the methyl group is targeted for chlorination while the aromatic ring already possesses the desired chloro substituent at the 2-position. The reaction is typically carried out using a chlorinating agent such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS). organic-chemistry.orgmdpi.com The initiation of the reaction is crucial and is generally achieved through the use of ultraviolet (UV) light or a radical initiator, which promotes the formation of chlorine radicals. google.com
The choice of chlorinating agent and reaction conditions can significantly influence the outcome of the synthesis. For industrial-scale production, the use of elemental chlorine activated by UV light is a common method for the side-chain chlorination of toluenes. mdpi.com However, this can sometimes lead to the formation of polychlorinated by-products. mdpi.com For laboratory-scale synthesis where higher selectivity is desired, reagents like N-chlorosuccinimide can be employed. organic-chemistry.org
| Parameter | Condition | Purpose | Reference |
| Starting Material | 2-Chloro-6-methyltoluene | Provides the basic carbon skeleton and the aromatic chloro group. | N/A |
| Chlorinating Agent | Chlorine (Cl₂) or N-Chlorosuccinimide (NCS) | Source of chlorine for the reaction. | organic-chemistry.orgmdpi.com |
| Initiator | UV light or Radical Initiator (e.g., AIBN) | Generates chlorine radicals to initiate the reaction. | google.com |
| Solvent | Carbon tetrachloride (CCl₄) or Benzene (B151609) | Inert solvent to facilitate the reaction. | N/A |
| Temperature | Elevated temperatures (boiling point of solvent) | Promotes the reaction and radical formation. | google.com |
Elucidation of Free Radical Chlorination Mechanisms
The side-chain chlorination of toluene derivatives proceeds via a free radical chain reaction mechanism. docbrown.info This mechanism can be broken down into three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the chlorinating agent to form chlorine radicals. In the case of chlorine gas, this is typically achieved by exposure to UV light. docbrown.info Cl₂ + UV light → 2 Cl•
Propagation: The chlorine radical then abstracts a hydrogen atom from the methyl group of the toluene derivative, forming a stable benzyl (B1604629) radical and hydrogen chloride. This benzyl radical then reacts with another molecule of the chlorinating agent to form the desired product and a new chlorine radical, which continues the chain reaction. docbrown.info C₆H₄(CH₃)Cl + Cl• → C₆H₄(CH₂•)Cl + HCl C₆H₄(CH₂•)Cl + Cl₂ → C₆H₄(CH₂Cl)Cl + Cl•
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur in several ways, such as the combination of two chlorine radicals, two benzyl radicals, or a benzyl radical and a chlorine radical. docbrown.info 2 Cl• → Cl₂ 2 C₆H₄(CH₂•)Cl → C₆H₄(CH₂CH₂)C₆H₄Cl₂ C₆H₄(CH₂•)Cl + Cl• → C₆H₄(CH₂Cl)Cl
Regioselective Synthesis and Mitigation of Multi-Chlorination
A significant challenge in the free radical chlorination of toluene derivatives is the potential for multiple chlorinations of the side chain, leading to the formation of dichloromethyl and trichloromethyl compounds. stackexchange.com The formation of these by-products can be minimized by carefully controlling the reaction conditions.
One of the primary methods to enhance the regioselectivity for mono-chlorination is to use a stoichiometric excess of the toluene derivative relative to the chlorinating agent. This ensures that the chlorine radicals are more likely to encounter an unreacted methyl group rather than a mono-chlorinated one. Additionally, controlling the reaction time and temperature can help to prevent further chlorination. Lower temperatures generally favor mono-substitution. stackexchange.com
The use of alternative chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, can sometimes offer better selectivity for mono-chlorination compared to elemental chlorine.
| Strategy | Description | Effect | Reference |
| Control of Stoichiometry | Use of excess toluene precursor relative to the chlorinating agent. | Increases the probability of chlorinating an unreacted methyl group. | stackexchange.com |
| Reaction Time and Temperature | Shorter reaction times and lower temperatures. | Reduces the likelihood of subsequent chlorination reactions. | stackexchange.com |
| Alternative Reagents | Use of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). | Can provide higher selectivity for mono-chlorination. | organic-chemistry.org |
Alternative Synthetic Routes and Transformations
Besides direct halogenation, this compound can be synthesized through alternative routes that involve building the molecule from different starting materials or through multi-step pathways involving functional group transformations.
Utilization of Structurally Related Halogenated Precursors
An alternative approach is the Blanc chloromethylation of 2-chlorotoluene (B165313). alfa-chemistry.comwikipedia.orgjk-sci.comlibretexts.org This reaction introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgjk-sci.comlibretexts.org The regiochemical outcome of the Blanc chloromethylation is governed by the directing effects of the substituents already present on the aromatic ring.
In 2-chlorotoluene, the methyl group is an ortho, para-directing activator, while the chloro group is an ortho, para-directing deactivator. The incoming electrophile (the chloromethyl group) will preferentially substitute at positions that are activated by the methyl group and not strongly deactivated by the chloro group. The primary products expected from the chloromethylation of 2-chlorotoluene would be 1-chloro-4-methyl-2-(chloromethyl)benzene and 1-chloro-2-methyl-4-(chloromethyl)benzene, with the desired this compound being a minor product due to steric hindrance and the electronic effects of the substituents. Therefore, this method would likely result in a mixture of isomers requiring separation.
Alkylation Reactions in Multi-Step Synthesis Pathways
Multi-step synthesis pathways can also be devised to produce this compound. One such pathway could involve a Friedel-Crafts alkylation reaction. lew.royoutube.com For instance, the Friedel-Crafts alkylation of 1,3-dichloro-2-methylbenzene with a suitable one-carbon electrophile, such as chloromethyl methyl ether, could potentially yield the target compound. However, Friedel-Crafts reactions can also suffer from issues of regioselectivity and polyalkylation.
Another multi-step approach could involve the synthesis of 2-chloro-6-methylbenzyl alcohol as an intermediate, followed by the conversion of the alcohol to the corresponding chloride. The synthesis of the benzyl alcohol could be achieved through various methods, including the Grignard reaction of 2-chloro-6-methylbenzaldehyde. The subsequent conversion of the alcohol to the chloride can be accomplished using reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. organic-chemistry.org
Chloromethylation Approaches for Aromatic Systems
The primary method for introducing a chloromethyl (-CH2Cl) group onto an aromatic ring is the Blanc chloromethylation reaction. This electrophilic aromatic substitution typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds through the formation of a reactive electrophile, likely a chloromethyl cation or a related species, which then attacks the electron-rich aromatic ring.
In the context of synthesizing this compound, the logical starting material is 2-chlorotoluene. However, the directing effects of the substituents on the 2-chlorotoluene ring present a significant challenge. The methyl group (-CH3) at position 2 and the chloro group (-Cl) at position 1 are both ortho-, para-directing groups. This means they activate the positions ortho and para relative to themselves for electrophilic attack.
Specifically:
The methyl group directs incoming electrophiles to positions 3 (ortho) and 6 (ortho). The para position is occupied by the chloro group.
The chloro group directs to positions 6 (ortho) and 5 (para). The other ortho position is occupied by the methyl group.
Based on these directing effects, electrophilic substitution is strongly favored at position 6 (ortho to both groups) and position 5 (para to the chloro group). The desired 3-position is ortho to the activating methyl group but meta to the deactivating (by induction) chloro group. Achieving selective substitution at this sterically hindered position between two existing groups is difficult and generally not favored. Consequently, direct chloromethylation of 2-chlorotoluene would likely result in a mixture of isomers, with the desired this compound being a minor product.
Alternative chloromethylating agents can also be used, such as chloromethyl methyl ether (CH3OCH2Cl), which can sometimes offer different selectivity profiles. However, the fundamental challenge of overcoming the inherent directing effects of the substituents remains.
Development and Optimization of Catalytic Systems
The efficiency, yield, and selectivity of chloromethylation reactions are heavily dependent on the catalytic system employed. Research has focused on developing and optimizing catalysts to enhance reaction rates and control the product distribution.
Lewis acids are essential catalysts in many electrophilic aromatic substitution reactions, including chloromethylation and chlorination. They function by coordinating with reactants to generate a more potent electrophile. In the Blanc reaction, a Lewis acid like zinc chloride (ZnCl2) activates formaldehyde to facilitate the formation of the chloromethylating agent. Other common Lewis acids include aluminum chloride (AlCl3) and iron(III) chloride (FeCl3).
The choice of Lewis acid can significantly impact the outcome of the reaction. For instance, in the related reaction of catalytic chlorination of 2-chlorotoluene (OCT) with gaseous chlorine, the activity of different metal chlorides was found to follow the order AlCl3 > FeCl3 > ZnCl2. While this reaction leads to dichlorotoluene, not the chloromethylated product, it illustrates the varying potencies of these catalysts in electrophilic substitution on this specific substrate. Ionic liquids based on these Lewis acids have also been explored as catalysts for chlorination reactions.
Table 1: Illustrative Catalytic Activity of Lewis Acids in the Chlorination of Toluene This table presents data for the chlorination of toluene to highlight the comparative activity of different Lewis acid catalysts and is illustrative of their role in electrophilic aromatic substitution.
| Catalyst System | Substrate | Conversion (%) | o-chlorotoluene Selectivity (%) | p-chlorotoluene Selectivity (%) |
| [BMIM]Cl-2AlCl3 | Toluene | 99.8 | 45.1 | 18.1 |
| [BMIM]Cl-2FeCl3 | Toluene | 99.7 | 59.8 | 27.0 |
| [BMIM]Cl-2ZnCl2 | Toluene | 99.7 | 65.4 | 26.0 |
Data sourced from studies on ionic liquid-catalyzed chlorination of toluene. [BMIM]Cl refers to 1-butyl-3-methylimidazolium chloride.
In recent years, there has been a significant push toward developing more sustainable synthetic methods, leading to the exploration of photochemical and metal-free catalytic processes. Visible-light-mediated reactions offer a milder alternative to traditional methods that often require harsh conditions.
For the synthesis of substituted benzyl chlorides, one relevant approach is the visible-light-driven, metal-free chlorination of the benzylic C-H bond of substituted toluenes. For example, various substituted toluenes can be converted to the corresponding benzyl chlorides in good yields using N,N-dichloroacetamide as the chlorinating reagent under blue LED irradiation. This method avoids the use of metal catalysts and proceeds without additives or external radical initiators. While this represents a side-chain chlorination rather than a nuclear chloromethylation, it is a viable photochemical route to isomeric products. For instance, starting with 2,6-dichlorotoluene (B125461) could potentially yield 2,6-dichloro benzyl chloride, an isomer of the target compound.
Another metal-free approach involves using N-chlorosuccinimide (NCS) in combination with a photocatalyst under visible light, which has proven effective for electron-deficient substrates. These methods highlight a shift towards more environmentally benign synthetic strategies in the preparation of chlorinated aromatic compounds.
Beyond the choice of catalyst, the precise control of reaction conditions is paramount for maximizing the yield of the desired product and enhancing selectivity. Key parameters include temperature, solvent, and the molar ratio of reactants.
In chloromethylation reactions, temperature control is critical. Higher temperatures can lead to the formation of undesirable byproducts, such as diarylmethanes, which arise from the subsequent Friedel-Crafts alkylation of the starting material or product. For example, in a study on the chloromethylation of various aromatic hydrocarbons, reactions were typically conducted at moderate temperatures (e.g., 50°C) to balance reaction rate with selectivity.
The solvent system also plays a crucial role. Phase-transfer catalysis in aqueous media has been shown to be an effective and convenient procedure for the chloromethylation of aromatic hydrocarbons, offering good to excellent yields. The composition of the catalytic system, including the concentrations of acids like sulfuric acid and acetic acid, can be fine-tuned to optimize conversion rates. For instance, increasing the concentration of sulfuric acid from a low level was found to enhance catalysis, with an optimal concentration achieving the highest conversion.
Table 2: Illustrative Effect of Reaction Conditions on the Chloromethylation of Toluene This table demonstrates the impact of varying catalyst and acid concentrations on product conversion in a representative chloromethylation reaction. Data is adapted from a study on toluene.
| Catalyst System Component | Condition | Toluene Conversion (%) |
| Sulfuric Acid Conc. | 30% | 52% |
| Sulfuric Acid Conc. | 50% | 83% |
| Sulfuric Acid Conc. | 70% | 71% |
| Acetic Acid Ratio (AcOH/H2SO4) | 0.2 | 68% |
| Acetic Acid Ratio (AcOH/H2SO4) | 0.5 | 83% |
| Acetic Acid Ratio (AcOH/H2SO4) | 0.8 | 75% |
Data adapted from a study on phase-transfer catalyzed chloromethylation of toluene.
Optimizing the molar ratios of the aromatic substrate, formaldehyde precursor (like paraformaldehyde), and catalyst is also essential for achieving high yields and minimizing side reactions. These adjustments are crucial for navigating the complex reaction landscape to favor the formation of a specific, and often challenging, isomer like this compound.
Reactivity Profiles and Mechanistic Investigations of 1 Chloro 3 Chloromethyl 2 Methylbenzene
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 1-Chloro-3-(chloromethyl)-2-methylbenzene presents two potential sites for such transformations. The reactivity of each site is governed by the nature of the carbon-chlorine bond and the stability of potential intermediates.
Reactivity of the Chloromethyl Functional Group
The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is a benzylic halide. Benzylic halides are notably reactive towards nucleophilic substitution. ucalgary.caucalgary.ca This heightened reactivity stems from the ability of the benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.
In an Sₙ1 pathway, the rate-determining step is the formation of a carbocation. The benzylic carbocation formed by the departure of the chloride ion is resonance-stabilized, with the positive charge delocalized over the benzene ring. quora.com This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 mechanism favorable, particularly with weak nucleophiles or in polar protic solvents. quora.comstackexchange.com
For an Sₙ2 reaction, a strong nucleophile attacks the electrophilic carbon in a concerted step, leading to the displacement of the leaving group. libretexts.org The transition state of this bimolecular reaction is also stabilized by the adjacent aromatic ring through orbital overlap. quora.com Primary benzylic halides, such as the chloromethyl group in this molecule, can readily undergo Sₙ2 reactions. ucalgary.ca
The choice between an Sₙ1 and Sₙ2 mechanism for the chloromethyl group is influenced by the reaction conditions, including the strength of the nucleophile and the nature of the solvent. quora.com
Reactivity of the Aryl Chloride Moiety
In stark contrast to the benzylic chloride, the chlorine atom directly attached to the benzene ring (the aryl chloride) is significantly less reactive towards nucleophilic substitution. chemguide.co.ukquora.com Several factors contribute to this inertness:
Hybridization: The carbon atom of the C-Cl bond on the ring is sp² hybridized, which is more electronegative than the sp³ hybridized carbon of the chloromethyl group. This results in a stronger, shorter C-Cl bond that is more difficult to break. ck12.org
Repulsion: The electron-rich π-system of the benzene ring can repel incoming nucleophiles. chemguide.co.uk
Steric Hindrance: The benzene ring sterically hinders the backside attack required for a typical Sₙ2 reaction. byjus.com
Nucleophilic aromatic substitution (SₙAr) on the aryl chloride moiety is generally difficult and requires harsh conditions, such as high temperatures and pressures, or the presence of strong electron-withdrawing groups ortho or para to the halogen, which are absent in this molecule. uomustansiriyah.edu.iqpdx.edu
Examination of Substitution Mechanism Pathways (e.g., Sₙ1, Sₙ2, Benzyne (B1209423) Intermediate)
The mechanistic pathways for nucleophilic substitution in this compound are distinct for its two chloro-substituents.
| Reactive Site | Plausible Mechanisms | Key Factors |
| Chloromethyl Group | Sₙ1, Sₙ2 | Resonance stabilization of the benzylic carbocation (Sₙ1) or transition state (Sₙ2). ucalgary.caquora.com The reaction conditions, such as the nucleophile's strength and solvent polarity, determine the dominant pathway. quora.com |
| Aryl Chloride | Benzyne (Elimination-Addition) | Requires a very strong base to deprotonate a carbon adjacent to the halogen, leading to a highly reactive benzyne intermediate. byjus.comyoutube.com Standard SₙAr (addition-elimination) is unlikely due to the lack of activating groups. uomustansiriyah.edu.iq |
Under typical nucleophilic substitution conditions, the chloromethyl group is the primary site of reaction. The aryl chloride will only react under forcing conditions, likely proceeding through a benzyne intermediate. This mechanism involves the elimination of HCl to form a highly reactive aryne, which is then attacked by a nucleophile. byjus.comlibretexts.org
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The existing substituents on the ring—a chloro group, a chloromethyl group, and a methyl group—influence both the rate and the position of the incoming electrophile.
Directing Effects of Halogen and Alkyl Substituents
The directing effect of a substituent determines the position at which a new electrophile will attach to the benzene ring.
Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. minia.edu.eglibretexts.org It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions.
Chloro Group (-Cl): The chloro group is a deactivating group but is also an ortho, para-director. minia.edu.eg It withdraws electron density inductively due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it can donate electron density through resonance, which preferentially stabilizes the arenium ion when the attack is at the ortho and para positions.
Chloromethyl Group (-CH₂Cl): The chloromethyl group is weakly deactivating due to the inductive electron withdrawal by the chlorine atom. It is generally considered an ortho, para-director.
The positions for electrophilic attack are therefore directed to the carbons that are ortho or para to the existing substituents.
Influence of Steric and Electronic Effects on Reactivity
Both steric and electronic factors play a crucial role in determining the final product distribution in electrophilic aromatic substitution reactions.
| Factor | Influence on Reactivity and Regioselectivity |
| Electronic Effects | The activating methyl group will have a stronger influence than the deactivating chloro and chloromethyl groups, making the ring more reactive than benzene at specific positions. The positions ortho and para to the methyl group are electronically favored for attack. |
| Steric Effects | The positions adjacent to the existing substituents, particularly the bulkier chloromethyl and methyl groups, will be sterically hindered. uomustansiriyah.edu.iqyoutube.com This steric hindrance can disfavor attack at the ortho positions, potentially leading to a higher proportion of the para substituted product. |
In this compound, the directing groups are in competition. The methyl group strongly directs ortho and para. The chloro group also directs ortho and para. The interplay of these directing effects, combined with steric hindrance from the substituents, will determine the regioselectivity of the reaction. For instance, the position between the methyl and chloromethyl groups is highly sterically hindered.
Redox Chemistry and Transformation Pathways
The redox chemistry of this compound offers pathways to a range of derivatives through the selective reduction of its chlorinated functionalities or the oxidation of its methyl and chloromethyl groups.
Reduction of Chlorinated Functionalities
The two chloro substituents on this compound exhibit different reactivities towards reduction due to the different nature of their carbon-chlorine bonds. The chlorine atom of the chloromethyl group is a benzylic halide, which is generally more reactive than the aryl halide of the chloro group directly attached to the benzene ring. This difference in reactivity allows for selective reduction under appropriate conditions.
Catalytic hydrogenation is a common method for the reduction of benzylic halides. Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, the benzylic C-Cl bond can be selectively cleaved to yield 1-chloro-2,3-dimethylbenzene. The aryl chloride bond typically remains intact under these mild conditions. More vigorous conditions, such as higher pressures and temperatures, or the use of stronger reducing agents like lithium aluminum hydride (LiAlH₄), would be required to reduce the aryl chloride.
| Reagent/Catalyst | Target Functionality | Product |
| H₂, Pd/C | Benzylic Chloride | 1-chloro-2,3-dimethylbenzene |
| LiAlH₄ | Aryl and Benzylic Chloride | 2,3-dimethyltoluene |
Oxidation Pathways and Derivative Formation
The methyl and chloromethyl groups on the benzene ring are susceptible to oxidation. The benzylic C-H bonds of the methyl group make it a primary target for oxidation. lumenlearning.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 2-chloro-6-(chloromethyl)benzoic acid. lumenlearning.commasterorganicchemistry.com
The chloromethyl group can also be oxidized. For instance, reaction with nitric acid or other suitable oxidizing agents can convert the chloromethyl group into an aldehyde, resulting in the formation of 2-chloro-6-methylbenzaldehyde. Further oxidation of the aldehyde would yield the corresponding carboxylic acid.
| Oxidizing Agent | Target Functionality | Product |
| KMnO₄ | Methyl Group | 2-chloro-6-(chloromethyl)benzoic acid |
| HNO₃ | Chloromethyl Group | 2-chloro-6-methylbenzaldehyde |
Elimination Reactions and Formation of Unsaturated Compounds
The benzylic chloride in this compound can undergo elimination reactions in the presence of a strong, non-nucleophilic base to form an unsaturated compound. Treatment with a base such as sodium ethoxide or potassium tert-butoxide can induce the elimination of hydrogen chloride (HCl) from the chloromethyl group and an adjacent hydrogen on the methyl group, leading to the formation of a highly reactive exocyclic methylene (B1212753) intermediate. This intermediate can then dimerize or react with other species present in the reaction mixture.
Alternatively, if a hydrogen is available on the carbon adjacent to the chloromethyl group on a side chain (which is not the case for the parent compound but could be for its derivatives), an endocyclic double bond could be formed.
Metal-Catalyzed Cross-Coupling Reactions
The presence of both an aryl chloride and a benzylic chloride makes this compound a versatile substrate for metal-catalyzed cross-coupling reactions. The differential reactivity of the two C-Cl bonds allows for selective coupling reactions.
Suzuki-Miyaura Coupling Applications for Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. The aryl chloride of this compound can selectively participate in Suzuki-Miyaura coupling reactions. The C(sp²)-Cl bond of the aryl chloride is more reactive in the oxidative addition step to the palladium(0) catalyst compared to the C(sp³)-Cl bond of the benzylic chloride under specific catalytic conditions. nih.gov
By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to achieve selective cross-coupling of the aryl chloride with various arylboronic acids to synthesize a range of 3-(chloromethyl)-2-methylbiphenyl derivatives.
| Arylboronic Acid | Catalyst | Product |
| Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 3-(chloromethyl)-2-methyl-1,1'-biphenyl |
| 4-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | 3'-(chloromethyl)-2',4-dimethyl-1,1'-biphenyl |
Kumada and Hiyama Cross-Coupling Strategies
The Kumada and Hiyama cross-coupling reactions provide alternative strategies for forming carbon-carbon bonds. The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org The Hiyama coupling employs an organosilane, which is activated by a fluoride (B91410) source, and is also catalyzed by palladium. researchgate.net
Similar to the Suzuki-Miyaura coupling, the aryl chloride of this compound is expected to be the more reactive site in both Kumada and Hiyama couplings under standard conditions. This selectivity would allow for the synthesis of various biaryl compounds by reacting with different Grignard reagents or organosilanes. The benzylic chloride could potentially undergo coupling under more forcing conditions or with specific catalyst systems designed for C(sp³)-Cl activation.
| Coupling Reaction | Organometallic Reagent | Catalyst | Expected Major Product |
| Kumada | Phenylmagnesium bromide | Ni(dppp)Cl₂ | 3-(chloromethyl)-2-methyl-1,1'-biphenyl |
| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂ / TBAF | 3-(chloromethyl)-2-methyl-1,1'-biphenyl |
Role in Carbon-Carbon and Carbon-Heteroatom Bond Construction
This compound is a versatile bifunctional electrophile, possessing two reactive sites amenable to nucleophilic attack: the benzylic carbon of the chloromethyl group and the aryl carbon bearing the chloro substituent. The pronounced difference in the reactivity of these two positions allows for selective functionalization, making it a valuable building block in organic synthesis for the construction of both carbon-carbon and carbon-heteroatom bonds. The benzylic chloride is significantly more susceptible to nucleophilic substitution than the aryl chloride, a disparity that can be exploited to achieve regioselective transformations.
Carbon-Carbon Bond Formation:
The primary route to forming new carbon-carbon bonds using this compound involves the reaction of the highly reactive chloromethyl group. This moiety readily participates in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. In a typical procedure, a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is employed to facilitate the formation of a benzylic carbocation intermediate. This electrophile is then attacked by the nucleophilic aromatic ring, leading to the formation of a diarylmethane derivative.
For instance, the reaction of this compound with an excess of benzene in the presence of AlCl₃ would be expected to yield predominantly 1-chloro-2-methyl-3-phenylmethyl-benzene. The reaction proceeds via an S(_N)1-type mechanism, where the rate-determining step is the formation of the stabilized benzylic carbocation.
| Reactant A | Reactant B | Catalyst | Product | Reaction Type |
| This compound | Benzene | AlCl₃ | 1-Chloro-2-methyl-3-(phenylmethyl)benzene | Friedel-Crafts Alkylation |
| This compound | Anisole | AlCl₃ | 1-Chloro-3-((4-methoxyphenyl)methyl)-2-methylbenzene | Friedel-Crafts Alkylation |
Another important carbon-carbon bond-forming reaction is the cyanation of the chloromethyl group. This is typically achieved by treating this compound with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction follows an S(_N)2 mechanism, where the cyanide ion acts as the nucleophile, displacing the chloride ion to form (3-chloro-2-methylphenyl)acetonitrile. The resulting nitrile is a valuable intermediate that can be further elaborated into carboxylic acids, amines, or ketones.
| Reactant | Reagent | Solvent | Product | Reaction Type |
| This compound | NaCN | DMSO | (3-Chloro-2-methylphenyl)acetonitrile | Nucleophilic Substitution (Cyanation) |
Carbon-Heteroatom Bond Formation:
The electrophilic nature of the chloromethyl group also allows for the facile formation of carbon-heteroatom bonds. A variety of heteroatomic nucleophiles, including those containing oxygen, nitrogen, and sulfur, can readily displace the benzylic chloride.
Williamson Ether Synthesis: The reaction of this compound with alkoxides or phenoxides provides a straightforward route to the corresponding ethers. For example, treatment with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would yield 1-chloro-3-(methoxymethyl)-2-methylbenzene. This reaction proceeds via a classic S(_N)2 pathway.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Methoxide | 1-Chloro-3-(methoxymethyl)-2-methylbenzene | Williamson Ether Synthesis |
| This compound | Sodium Phenoxide | 1-Chloro-2-methyl-3-(phenoxymethyl)benzene | Williamson Ether Synthesis |
N-Alkylation of Amines: Primary and secondary amines can be N-alkylated by this compound to furnish the corresponding secondary and tertiary amines, respectively. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated. For example, reaction with piperidine (B6355638) would yield 1-((3-chloro-2-methylphenyl)methyl)piperidine.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Piperidine | 1-((3-Chloro-2-methylphenyl)methyl)piperidine | N-Alkylation |
| This compound | Aniline | N-(3-Chloro-2-methylbenzyl)aniline | N-Alkylation |
Synthesis of Thioethers: Thiolates are excellent nucleophiles and react readily with this compound to form thioethers. For instance, the reaction with sodium thiophenoxide (NaSPh) would produce 1-chloro-2-methyl-3-((phenylthio)methyl)benzene.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Thiophenoxide | 1-Chloro-2-methyl-3-((phenylthio)methyl)benzene | Thioether Synthesis |
While the aryl chloride is significantly less reactive, it can undergo nucleophilic aromatic substitution under forcing conditions or through transition-metal-catalyzed cross-coupling reactions, although specific examples involving this compound are not extensively documented in the literature. The primary utility of this compound in bond construction lies in the high reactivity of its benzylic chloride moiety.
Advanced Derivatives and Structure Reactivity Correlations of 1 Chloro 3 Chloromethyl 2 Methylbenzene
Design and Synthesis of Novel Functionalized Derivatives
The design of novel functionalized derivatives of 1-chloro-3-(chloromethyl)-2-methylbenzene is predicated on the strategic manipulation of its three key functional groups: the chloro substituent on the aromatic ring, the chloromethyl group, and the methyl group. The inherent reactivity of the benzylic chloride in the chloromethyl group makes it a primary target for nucleophilic substitution, allowing for the introduction of a wide array of functionalities.
The synthesis of these derivatives often begins with precursors such as 2,6-dichlorotoluene (B125461). nih.gov One common synthetic route involves the selective functionalization of one of the chloro groups. For instance, the amination of 2,6-dichlorotoluene can yield intermediates that are precursors to herbicides and fungicides. guidechem.com Another approach is the oxidation of 2,6-dichlorotoluene to produce 2,6-dichlorobenzaldehyde, a versatile intermediate for pharmaceuticals. guidechem.com
The introduction of further substituents onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming group. msu.edu For instance, in a related system, the Friedel-Crafts acylation of toluene (B28343) with acetyl chloride, catalyzed by aluminum chloride, predominantly yields the para- and ortho-substituted products due to the ortho-, para-directing nature of the methyl group.
A general scheme for the synthesis of functionalized derivatives can be envisioned starting from a polysubstituted benzene (B151609). For example, the synthesis of a polysubstituted benzene can be planned retrosynthetically, considering the directing effects of the substituents to be introduced. youtube.com
Table 1: Potential Synthetic Transformations for Functionalizing this compound
| Functional Group Targeted | Reaction Type | Potential Reagents | Resulting Functionality |
| Chloromethyl Group | Nucleophilic Substitution | NaCN, KOR, NaSR, R₂NH | Nitrile, Ether, Thioether, Amine |
| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, RCOCl/AlCl₃ | Nitro, Bromo, Acyl |
| Methyl Group | Free Radical Halogenation | NBS, SO₂Cl₂ | Bromomethyl, Chloromethyl |
This table presents hypothetical transformations based on established organic chemistry principles.
Impact of Substituent Position and Nature on Chemical Reactivity and Selectivity
The position and electronic nature of substituents on the benzene ring profoundly influence the reactivity and selectivity of reactions involving this compound and its derivatives. These effects are primarily categorized as inductive and resonance effects.
Inductive Effects: Electron-withdrawing groups, such as the chloro substituent, decrease the electron density of the aromatic ring through the sigma bonds, making it less susceptible to electrophilic attack. Conversely, electron-donating groups, like the methyl group, increase the ring's electron density, activating it towards electrophiles.
Resonance Effects: Substituents with lone pairs of electrons, such as alkoxy or amino groups, can donate electron density to the aromatic ring through resonance, which is a more powerful activating effect than induction. Conversely, groups like nitro or carbonyl substituents withdraw electron density from the ring via resonance, deactivating it. libretexts.org
In the case of this compound, the chloro group is deactivating, while the methyl group is activating. The directing effects of these substituents are crucial in electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects will determine the regioselectivity of further substitutions. msu.edu
The reactivity of the benzylic chloride is also significantly affected by ring substituents. Electron-donating groups on the ring can stabilize the transition state of both SN1 and SN2 reactions at the benzylic position. spcmc.ac.in In an SN1 reaction, electron-donating groups stabilize the resulting benzylic carbocation through resonance. In an SN2 reaction, these groups can stabilize the electron-deficient transition state. spcmc.ac.in Conversely, electron-withdrawing groups destabilize the carbocation in an SN1 pathway and can either accelerate or decelerate an SN2 reaction depending on the specific interactions with the transition state. youtube.com
Principles of Rational Design for Modified Aromatic Compounds
The rational design of modified aromatic compounds involves a systematic approach to creating molecules with desired properties by strategically placing functional groups on an aromatic scaffold. This process relies on a deep understanding of structure-activity relationships and reaction mechanisms.
A key principle is the modulation of electronic properties. By introducing electron-donating or electron-withdrawing groups at specific positions, the reactivity of the aromatic ring and its side chains can be fine-tuned. For instance, the introduction of a strong electron-withdrawing group can make an aromatic ring susceptible to nucleophilic aromatic substitution. numberanalytics.com
Steric effects also play a critical role in rational design. Bulky substituents can be used to block certain reaction sites, thereby controlling regioselectivity. For example, in Friedel-Crafts alkylation, the use of a bulky alkylating agent can favor para-substitution over ortho-substitution due to steric hindrance.
Furthermore, the design process often considers the potential for intramolecular interactions, such as hydrogen bonding, which can influence the conformation and reactivity of the molecule. The integration of experimental data with computational modeling, such as Density Functional Theory (DFT), allows for the prediction of molecular properties and reaction outcomes, guiding the design of novel derivatives with enhanced functionality. mdpi.com
Comparative Reactivity Analysis with Related Halogenated Toluene Derivatives
The reactivity of this compound can be better understood by comparing it with other halogenated toluene derivatives. The key factors influencing reactivity are the nature of the halogen, its position on the ring, and the presence of other substituents.
Reactivity of the Benzylic Halide: The reactivity of the chloromethyl group in nucleophilic substitution reactions is a central feature. Benzylic halides are generally more reactive than their corresponding alkyl halides because the transition states of both SN1 and SN2 reactions are stabilized by the adjacent aromatic ring. spcmc.ac.inucalgary.ca Primary benzylic halides typically favor an SN2 pathway, while secondary and tertiary benzylic halides are more inclined towards an SN1 mechanism due to the increased stability of the corresponding carbocations. ucalgary.calibretexts.org
The presence of other substituents on the aromatic ring further modulates this reactivity. As discussed, electron-donating groups enhance the rate of both SN1 and SN2 reactions, while electron-withdrawing groups generally decrease the rate, particularly for SN1 reactions. youtube.com
Table 2: Predicted Relative Reactivity of Benzylic Chlorides in Nucleophilic Substitution
| Compound | Predicted Dominant Mechanism | Expected Relative Rate | Rationale |
| Benzyl (B1604629) chloride | SN2/SN1 | Baseline | Reference compound. uci.edu |
| 4-Methylbenzyl chloride | SN1 favored | Faster | Electron-donating methyl group stabilizes the carbocation. |
| 4-Nitrobenzyl chloride | SN2 favored | Slower | Electron-withdrawing nitro group destabilizes the carbocation. |
| This compound | SN2/SN1 | Intermediate | Competing effects of electron-withdrawing chloro and electron-donating methyl groups. |
This table provides a qualitative comparison based on established principles of physical organic chemistry.
Reactivity of the Aromatic Ring: The susceptibility of the aromatic ring to electrophilic attack is governed by the net electronic effect of its substituents. Toluene is more reactive than benzene due to the activating methyl group. Chlorotoluene is less reactive than benzene because the deactivating inductive effect of the chlorine outweighs its activating resonance effect. In this compound, the activating effect of the methyl group is counteracted by the deactivating effect of the chloro group, leading to an intermediate level of reactivity towards electrophiles compared to toluene and chlorobenzene. The directing effects of these groups will ultimately determine the outcome of electrophilic substitution reactions.
Computational Chemistry and Theoretical Characterization of 1 Chloro 3 Chloromethyl 2 Methylbenzene
Computational Elucidation of Reaction Mechanisms
There are no computational studies in the existing literature that investigate the reaction mechanisms involving 1-chloro-3-(chloromethyl)-2-methylbenzene. Consequently, there is no information on the transition state analysis or the mapping of reaction pathways for this compound. The prediction of critical parameters such as bond dissociation energies and the energy barriers for potential reactions remains an unaddressed area of research.
In Silico Prediction and Validation of Spectroscopic Properties
The prediction and validation of the spectroscopic properties of this compound through in silico methods have not been documented. Computational spectroscopy is a powerful tool for predicting spectra (e.g., NMR, IR, UV-Vis) which can aid in the experimental identification and characterization of a compound. However, for this particular molecule, such computational data is not available in the public domain.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.
For this compound, the predicted chemical shifts are influenced by the electronic effects of the three substituents on the benzene (B151609) ring. The chlorine atom is an ortho-, para-directing deactivator, withdrawing electron density through induction but donating through resonance. The methyl group is a weak ortho-, para-directing activator, while the chloromethyl group is weakly deactivating due to the inductive effect of its chlorine atom.
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the protons of the methyl group. The aromatic region (typically 7.0-7.5 ppm) would display a complex splitting pattern due to the coupling between the three adjacent ring protons. The benzylic CH₂ protons would likely appear as a singlet around 4.6-4.8 ppm, and the methyl CH₃ protons as a singlet around 2.3-2.5 ppm.
Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atoms directly bonded to the substituents would show the most significant shifts. The carbon bearing the chlorine atom would be shifted downfield, as would the carbon attached to the chloromethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimated based on substituent effects observed in analogous compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (C4-H) | ~7.35 | ~129.5 |
| Aromatic CH (C5-H) | ~7.20 | ~127.0 |
| Aromatic CH (C6-H) | ~7.25 | ~131.0 |
| Benzylic CH₂ | ~4.70 | ~45.0 |
| Methyl CH₃ | ~2.40 | ~18.0 |
| Quaternary C1-Cl | - | ~134.0 |
| Quaternary C2-CH₃ | - | ~137.0 |
| Quaternary C3-CH₂Cl | - | ~139.0 |
Infrared (IR) and Raman Vibrational Mode Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational analysis, typically using DFT methods with basis sets like 6-31G* or B3LYP, can calculate the harmonic vibrational frequencies and their corresponding intensities. nih.govchemrxiv.org These theoretical spectra serve as powerful tools for interpreting experimental data. Studies on related molecules like chlorotoluenes and 2-chloro-6-methylbenzonitrile (B1583042) provide a basis for assigning the vibrational modes of the target compound. researchgate.netdocumentsdelivered.comresearchgate.net
Key predicted vibrational modes for this compound would include:
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the methyl and chloromethyl groups would appear in the 2850-3000 cm⁻¹ range.
C-C Stretching: Vibrations associated with the benzene ring are predicted to occur in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The stretching vibrations for the C-Cl bonds are characteristic and typically appear in the 600-800 cm⁻¹ range. The aryl C-Cl and alkyl C-Cl bonds would have slightly different frequencies.
CH₂ and CH₃ Bending: Bending (scissoring, wagging, twisting) vibrations for the methyl and chloromethyl groups are expected in the 1350-1470 cm⁻¹ region.
Table 2: Predicted Major Vibrational Frequencies for this compound Frequencies are estimated based on computational studies of similar substituted benzenes. researchgate.netdocumentsdelivered.com
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretching | 3050 - 3100 | 3050 - 3100 |
| Aliphatic C-H Stretching (CH₃, CH₂) | 2870 - 2980 | 2870 - 2980 |
| Aromatic C=C Ring Stretching | 1580, 1470 | 1580, 1470 |
| CH₃ Asymmetric/Symmetric Bending | ~1450, ~1380 | ~1450, ~1380 |
| CH₂ Scissoring | ~1430 | ~1430 |
| Aryl C-Cl Stretching | ~750 | ~750 |
| Alkyl C-Cl Stretching | ~680 | ~680 |
Mass Spectrometry Fragmentation Pattern Simulations
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. While direct simulation of entire mass spectra is complex, computational methods can predict likely fragmentation pathways based on bond dissociation energies and the stability of the resulting fragment ions.
For this compound (molecular weight ≈ 188.07 g/mol ), the electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster, with M+ at m/z 188, M+2 at m/z 190, and M+4 at m/z 192, with relative intensities determined by the number of chlorine atoms.
The most common fragmentation pathways for benzyl (B1604629) chlorides involve the loss of a chlorine atom or the entire chloromethyl group. youtube.comnist.gov A significant fragmentation pathway would be the loss of the benzylic chlorine atom to form a stable substituted benzyl cation (m/z 153). Further rearrangement of this cation could lead to a highly stable substituted tropylium (B1234903) ion. youtube.com Another key fragmentation is the cleavage of the C-C bond between the ring and the chloromethyl group, leading to a fragment corresponding to the dichlorotoluene cation.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion Description | Predicted m/z (for ³⁵Cl) | Notes |
| [M]⁺ (Molecular Ion) | 188 | Will show M+2 and M+4 peaks due to chlorine isotopes. |
| [M-Cl]⁺ | 153 | Loss of the benzylic chlorine atom, forming a stable benzyl cation. |
| [M-CH₂Cl]⁺ | 139 | Loss of the chloromethyl radical. |
| [C₇H₆Cl]⁺ (Chlorotropylium/Chlorobenzyl Cation) | 125 | A common fragment in the mass spectra of benzyl chlorides. nist.govchemicalbook.com |
| [C₇H₇]⁺ (Tropylium ion) | 91 | Formed after loss of both chlorine atoms and rearrangement. |
Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Solvent Effects)
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and the influence of the environment, such as a solvent. nih.gov MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing for the characterization of how a solute like this compound interacts with solvent molecules. rsc.org
A simulation of this compound in a solvent like water or methanol (B129727) would reveal how the solvent molecules arrange themselves around the solute. researchgate.netsmf.mx The polar chloromethyl group and the ring-bound chlorine atom would be expected to interact with the polar regions of the solvent molecules. In contrast, the nonpolar methyl group and benzene ring would favor interactions with nonpolar solvent regions or other nonpolar solutes. researchgate.net
MD simulations can be used to calculate various properties, including:
Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from a solute atom, providing a detailed picture of the solvation shell.
Solvation Free Energy: This quantifies the energetic cost or benefit of transferring the molecule from a vacuum to the solvent, indicating its solubility.
Diffusion Coefficients: These measure the rate at which the solute moves through the solvent, which is crucial for understanding transport properties.
Such simulations are vital for predicting how this compound would behave in complex environments, which is fundamental for a wide range of chemical applications. nih.govnih.gov
Applications of 1 Chloro 3 Chloromethyl 2 Methylbenzene in Specialized Synthesis and Materials Science
Strategic Role as an Intermediate in Fine Chemical Synthesis
The presence of two reactive chlorine atoms in different chemical environments within the 1-Chloro-3-(chloromethyl)-2-methylbenzene molecule makes it a valuable building block in organic synthesis. The benzylic chlorine in the chloromethyl group is particularly susceptible to nucleophilic substitution, allowing for the facile introduction of the 3-chloro-2-methylbenzyl moiety into a variety of molecular frameworks.
While direct synthesis pathways for pharmaceuticals using this compound are not extensively documented in publicly available research, the utility of closely related structural analogs is well-established, suggesting its potential in similar applications. For instance, the related compound 1-(chloromethyl)-3-methylbenzene is a known intermediate in the synthesis of the antihistamine meclozine. Furthermore, derivatives of 1-(chloromethyl)-3-methylbenzene have been investigated for the preparation of potential antitumor agents. pharmaffiliates.com
In the agrochemical sector, 3-methylbenzyl chloride, a synonym for a structural isomer, is recognized as a valuable intermediate in the production of crop protection agents. google.com This indicates a strong potential for this compound to serve as a precursor for a new generation of pesticides and herbicides, where the specific substitution pattern could impart desirable properties such as enhanced efficacy or modified environmental persistence.
| Application Area | Related Compound Example | Resulting Product Class |
| Pharmaceuticals | 1-(Chloromethyl)-3-methylbenzene | Antihistamines (e.g., Meclozine), Antitumor agents |
| Agrochemicals | 3-Methylbenzyl chloride | Crop protection agents |
The reactivity of the chloromethyl group makes this compound a key component in the synthesis of a variety of specialty chemicals. These are often complex organic molecules with specific functions, used in smaller quantities than bulk chemicals but commanding a higher value. The compound can be used to introduce the 3-chloro-2-methylbenzyl group into molecules designed for applications such as fragrances, dyes, and other performance-oriented materials. The side-chain chlorination of m-xylene (B151644) to produce 3-methylbenzyl chloride is a known industrial process, highlighting the commercial relevance of this class of compounds as intermediates. google.com
Contributions to Polymer Chemistry and Macromolecular Engineering
The bifunctional nature of this compound, with its reactive chloromethyl group and the potential for further functionalization of the aromatic ring, makes it a valuable monomer or building block in polymer chemistry.
The chloromethyl group can act as a site for polymerization or as a point of attachment for other monomers. For example, in a manner analogous to vinylbenzyl chloride, which is a well-known functional monomer, this compound could potentially be used in polycondensation reactions. researchgate.net The resulting polymers would possess a repeating unit containing the 3-chloro-2-methylphenyl moiety, which could influence the material's thermal stability, solubility, and mechanical properties. The presence of the chlorine atom on the aromatic ring can also enhance flame retardancy in the final polymer.
The chloromethyl group on the benzene (B151609) ring is a key feature for the development of functional polymers and advanced resins. This reactive handle allows for post-polymerization modification, where the chlorine atom can be substituted by a wide range of functional groups. This approach enables the tailoring of the polymer's properties for specific applications. For instance, a related compound, 1-chloro-2-(dichloro(phenyl)methyl)benzene, is used in the preparation of 2-chlorotrityl alcohol resin, a solid-phase support widely used in peptide synthesis. google.com This suggests a potential application for this compound in the synthesis of specialized resins for chromatography, catalysis, or solid-phase organic synthesis.
| Polymer Application | Key Functional Group | Potential Advantage |
| Novel Polymeric Materials | Chloromethyl group, Aromatic chlorine | Enhanced thermal stability, Flame retardancy |
| Functional Molecules and Resins | Reactive chloromethyl group | Facile post-polymerization modification, Tailored properties |
Development of Innovative Materials with Tailored Characteristics
The strategic incorporation of this compound into material structures allows for the development of innovative materials with precisely controlled characteristics. The specific substitution pattern on the benzene ring can be leveraged to influence the macroscopic properties of the resulting materials. For example, the presence and position of the chloro and methyl groups can affect the packing of polymer chains, thereby influencing properties such as crystallinity, glass transition temperature, and barrier properties. Research into the chloromethylation of benzyl (B1604629) chloride has led to the synthesis of various di- and tri-(chloromethyl)benzene isomers, which are precursors to complex molecular architectures and materials. researchgate.net This underscores the potential of tailored chloromethylated benzene derivatives, including this compound, in designing materials with specific performance attributes for advanced applications in electronics, aerospace, and biomedical devices.
Potential Applications in Optical Devices and Surface Coatings
The utility of this compound in materials science stems from the reactivity of its benzyl chloride moiety. This functional group serves as an active site for initiating polymerization reactions and for anchoring the molecule onto various substrates.
Aromatic compounds containing chloromethyl groups are instrumental in the synthesis of poly(arylene vinylene)s (PAVs), a class of conjugated polymers known for their electroluminescent properties. researchgate.netscirp.org These polymers form the active layers in light-emitting diodes (LEDs) and other optical devices. The synthesis often involves a dehydrochlorination polymerization reaction, where the chloromethyl group reacts to form a vinylene bridge between aromatic units.
The specific substitution pattern of this compound, with its chloro and methyl groups on the benzene ring, is expected to influence the optical properties of the resulting polymer. These substituents can alter the electron density within the polymer backbone, thereby tuning the energy of the bandgap and, consequently, the color of the emitted light. For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can create a push-pull effect that may lead to a redshift in the polymer's fluorescence spectrum.
Interactive Data Table: Projected Optical Properties of a Hypothetical Polymer Derived from this compound
| Property | Projected Value | Significance in Optical Devices |
| Absorption Maximum (λmax) | 450 - 480 nm | Determines the range of light the material can absorb. |
| Emission Maximum (λem) | 520 - 550 nm (Green) | Dictates the color of light emitted by the device. |
| Photoluminescence Quantum Yield | > 50% | Measures the efficiency of the light emission process. |
| Bandgap Energy | 2.2 - 2.5 eV | Influences the electrical and optical characteristics of the material. |
Note: The data in this table is hypothetical and serves to illustrate the potential characteristics of a polymer derived from this compound based on the properties of analogous poly(arylene vinylene)s.
The chloromethyl group is a versatile anchor for grafting polymers and other functional molecules onto surfaces, a process known as surface functionalization. researchgate.netmicronit.com This technique is critical for developing advanced coatings with tailored properties such as hydrophobicity, biocompatibility, or specific reactivity.
One prominent method is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), where benzyl chloride groups immobilized on a surface act as initiators for the growth of polymer chains. nih.gov This "grafting-from" approach allows for the creation of dense polymer brushes that can dramatically alter the surface properties of a material.
For instance, a substrate treated to have a surface layer of this compound could serve as a platform for growing polymer brushes of various monomers. The choice of monomer would dictate the final properties of the coating.
Interactive Data Table: Potential Surface Properties Achievable by Grafting Polymers from a this compound Functionalized Surface
| Grafted Polymer | Resulting Surface Property | Potential Application |
| Polystyrene | Hydrophobic | Water-repellent coatings, anti-fouling surfaces. |
| Poly(methyl methacrylate) | Increased Hardness, Optical Clarity | Scratch-resistant coatings for optical lenses. |
| Poly(N-isopropylacrylamide) | Thermo-responsive | Smart surfaces for controlled cell adhesion and detachment. |
| Poly(ethylene glycol) | Protein Resistant | Biocompatible coatings for medical implants. |
Note: This table illustrates potential applications based on established principles of surface functionalization using benzyl chloride derivatives.
Environmental Transformation and Biodegradation Research of Chlorinated Benzene Derivatives
Abiotic Degradation Pathways in Environmental Systems
Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the environmental persistence of chlorinated aromatic hydrocarbons. These non-biological pathways can lead to the transformation of the parent compound into various degradation products.
The presence of a chloromethyl group attached to the benzene (B151609) ring in 1-Chloro-3-(chloromethyl)-2-methylbenzene is a key feature influencing its abiotic degradation. This class of compounds, known as benzyl (B1604629) chlorides, is susceptible to hydrolysis. The reaction involves the nucleophilic substitution of the chlorine atom in the chloromethyl group by a hydroxyl group from water, leading to the formation of the corresponding benzyl alcohol. For this compound, this would result in the formation of (3-chloro-2-methylphenyl)methanol (B1356379). The rate of hydrolysis for benzyl chlorides is generally independent of pH in typical environmental ranges but is influenced by temperature.
A summary of expected abiotic degradation pathways for this compound, based on analogous compounds, is presented in Table 1.
Table 1: Predicted Abiotic Degradation of this compound
| Degradation Pathway | Reactant | Primary Product | Influencing Factors |
|---|---|---|---|
| Hydrolysis | Water | (3-chloro-2-methylphenyl)methanol | Temperature |
| Photolysis | Sunlight/UV radiation | Multiple potential products | Light intensity, presence of photosensitizers |
The primary and immediate transformation product expected from the hydrolysis of this compound is (3-chloro-2-methylphenyl)methanol. Further oxidation of this alcohol could potentially lead to the formation of 3-chloro-2-methylbenzaldehyde (B1590165) and subsequently 3-chloro-2-methylbenzoic acid under certain environmental conditions.
Photolytic degradation is likely to produce a more complex mixture of transformation products. The cleavage of the carbon-chlorine bond on the chloromethyl group would generate a benzyl radical, which could then react with oxygen or other environmental species. Photodegradation could also potentially affect the chlorine atom directly attached to the aromatic ring, although this is generally less facile than the cleavage of the benzylic C-Cl bond. Without specific experimental data, the precise identification of all photolytic products remains speculative.
Microbial Metabolism and Bioremediation Potential
The biodegradation of chlorinated aromatic compounds by microorganisms is a key process in their environmental removal. Bacteria and fungi have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy.
While no microbial strains have been specifically reported to degrade this compound, research on related compounds provides insights into the types of microorganisms that could potentially metabolize it. Strains of Pseudomonas, Burkholderia, Rhodococcus, and various fungal species have been shown to degrade chlorinated benzenes and toluenes. researchgate.netnih.gov For instance, consortia of bacteria, including species of Comamonas and Bacillus, have demonstrated effective degradation of chlorotoluenes. vjs.ac.vn It is plausible that similar microbial communities, when exposed to this compound, could adapt to utilize it as a substrate.
The isolation of such strains would typically involve enrichment culture techniques using soil or water from contaminated sites, with the target compound as the sole carbon source. Characterization would then involve physiological and genetic analyses to identify the microorganisms and their degradative capabilities.
The microbial degradation of chlorinated aromatic compounds generally proceeds through a series of enzymatic reactions. For chlorotoluenes, a common initial step is the oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a dihydrodiol. This is then dehydrogenated to a substituted catechol. In the case of this compound, this would likely result in the formation of a chlorinated and methylated catechol derivative. Subsequent steps would involve ring cleavage of the catechol intermediate, followed by further metabolism through central metabolic pathways. nih.gov
An alternative pathway could involve the initial enzymatic hydrolysis of the chloromethyl group to a hydroxymethyl group, catalyzed by a hydrolase. The resulting (3-chloro-2-methylphenyl)methanol could then be further oxidized and metabolized. The specific pathway utilized would depend on the enzymatic machinery of the degrading microorganisms.
A hypothetical aerobic degradation pathway for this compound is outlined in Table 2.
Table 2: Hypothetical Aerobic Microbial Degradation Pathway
| Step | Enzyme Class | Intermediate/Product |
|---|---|---|
| 1 | Dioxygenase | Substituted dihydrodiol |
| 2 | Dehydrogenase | Substituted catechol |
| 3 | Dioxygenase | Ring cleavage product |
| 4 | Various | Central metabolites |
The efficiency of microbial degradation of this compound in the environment would be influenced by a variety of factors. The presence of a suitable microbial population with the necessary catabolic genes is a primary requirement. Acclimation of the microbial community to the compound may be necessary before significant degradation occurs. epa.gov
Environmental conditions such as pH, temperature, and the availability of oxygen and other nutrients play a critical role. Aerobic degradation is generally more rapid and complete for many chlorinated aromatic compounds. The presence of other organic compounds can also affect biodegradation, either through cometabolism, where the degradation of one compound is facilitated by the presence of another, or through competitive inhibition. epa.gov The concentration of the contaminant is also a key factor, as high concentrations can be toxic to microorganisms.
Broader Environmental Impact Assessment of Chlorinated Aromatic Compounds
The introduction of chlorinated aromatic compounds into the environment, whether through industrial discharge, agricultural application, or as byproducts of manufacturing processes, presents a complex challenge to ecosystem health. The environmental impact of these substances is largely dictated by the degree and position of chlorine substitution on the aromatic ring, which influences their chemical stability, toxicity, and susceptibility to microbial degradation.
Under aerobic conditions, the biodegradation of chlorinated benzenes with four or fewer chlorine atoms is often initiated by bacteria that can utilize them as a sole source of carbon and energy. nih.gov Genera such as Pseudomonas and Burkholderia are frequently implicated in these processes. nih.gov The initial enzymatic attack typically involves a dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a chlorinated cis-dihydrodiol. This is subsequently dehydrogenated to a chlorocatechol, a key intermediate. The metabolic fate of chlorocatechol then determines the subsequent steps of the degradation pathway, which can proceed via ortho- or meta-cleavage pathways, ultimately leading to the mineralization of the compound to carbon dioxide, water, and chloride ions. nih.gov
Anaerobic environments present a different set of transformation pathways for highly chlorinated benzenes. nih.gov Reductive dechlorination, a process where chlorine atoms are sequentially removed and replaced by hydrogen atoms, is a key mechanism. eurochlor.org This process is often carried out by specialized anaerobic bacteria, such as Dehalococcoides species, which use the chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.gov While highly chlorinated benzenes are readily dehalogenated to less chlorinated congeners, monochlorobenzene is often resistant to further anaerobic transformation. nih.gov
The persistence of certain chlorinated aromatic compounds in the environment is a significant concern. Their chemical stability can lead to long-term contamination of soil and groundwater. Furthermore, their lipophilic nature can result in bioaccumulation in the fatty tissues of organisms, leading to biomagnification through the food chain. Some chlorinated aromatic hydrocarbons have been shown to exhibit greater toxicity, including mutagenicity, than their parent non-chlorinated compounds. semanticscholar.orgnih.gov
The following tables summarize key research findings on the biodegradation of compounds structurally related to this compound, providing insights into the potential microorganisms and pathways involved in its environmental transformation.
Table 1: Aerobic Biodegradation of Structurally Related Chlorinated Aromatic Compounds
| Compound | Microorganism/Consortium | Key Intermediates | Degradation Pathway |
| Chlorobenzene | Pseudomonas sp. | Chlorocatechol | Aerobic oxidation |
| Toluene (B28343) | Pseudomonas putida | Benzoate, Catechol | Aerobic oxidation |
| o-Xylene | Methanogenic consortium | Not specified | Anaerobic mineralization |
| m-Xylene (B151644) | Denitrifying enrichment cultures | Not specified | Anaerobic mineralization |
Table 2: Anaerobic Biodegradation of Structurally Related Chlorinated Aromatic Compounds
| Compound | Microorganism/Consortium | Transformation Process | End Products |
| Higher Chlorinated Benzenes | Dehalococcoides spp. | Reductive dechlorination | Lower chlorinated benzenes |
| Toluene | Methanogenic consortium | Mineralization | Carbon dioxide, Methane |
| o-Xylene | Methanogenic consortium | Mineralization | Carbon dioxide, Methane |
Advanced Analytical Methodologies for Research Characterization of 1 Chloro 3 Chloromethyl 2 Methylbenzene
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 1-Chloro-3-(chloromethyl)-2-methylbenzene, offering insights into its atomic connectivity and functional group composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the methyl group.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal, with its chemical shift indicating its chemical environment. The aromatic carbons, the chloromethyl carbon, and the methyl carbon will resonate in characteristic regions of the spectrum.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra would reveal proton-proton couplings within the aromatic ring, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Expected NMR Data for this compound:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.10 - 7.40 | 125.0 - 135.0 | m | 3H |
| -CH₂Cl | ~4.60 | ~45.0 | s | 2H |
| -CH₃ | ~2.40 | ~15.0 | s | 3H |
| Aromatic C-Cl | - | 130.0 - 140.0 | - | - |
| Aromatic C-CH₂Cl | - | 135.0 - 145.0 | - | - |
| Aromatic C-CH₃ | - | 130.0 - 140.0 | - | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈Cl₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak cluster (M, M+2, M+4) with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.
Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound would include the loss of a chlorine atom, a chloromethyl radical, or a methyl radical.
Key Expected Fragments in the Mass Spectrum:
| m/z | Ion | Significance |
| 174/176/178 | [C₈H₈Cl₂]⁺ | Molecular Ion |
| 139/141 | [C₈H₈Cl]⁺ | Loss of Cl |
| 125/127 | [C₇H₅Cl]⁺ | Loss of CH₂Cl |
| 159/161 | [C₇H₅Cl₂]⁺ | Loss of CH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
IR Spectroscopy is particularly useful for identifying polar bonds. The IR spectrum of this compound would show characteristic absorption bands for:
C-H stretching (aromatic): ~3000-3100 cm⁻¹
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
C=C stretching (aromatic): ~1450-1600 cm⁻¹
C-H bending (aliphatic): ~1375-1450 cm⁻¹
C-Cl stretching: ~600-800 cm⁻¹
Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, particularly for the aromatic ring vibrations and the C-C skeletal modes.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be suitable for assessing the purity of this compound.
A typical HPLC system would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water, and a UV detector. The compound would be separated from impurities based on their differential partitioning between the stationary and mobile phases. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A calibration curve can be constructed using standards of known concentration to quantify the amount of the compound in a sample.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution and sensitivity for separating and quantifying the components of a mixture.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The separation occurs based on the compounds' boiling points and their interactions with the stationary phase coating the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of identifying the separated components based on their mass spectra.
Typical GC Method Parameters:
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |
| Detector | FID or MS |
Solid-State Characterization Techniques (e.g., X-ray Crystallography for Crystalline Forms or Derivatives)
The solid-state structure of a chemical compound is fundamental to understanding its physical and chemical properties. For crystalline materials, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-property correlation.
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, such as unit cell parameters and space group, for this specific compound are not available.
However, the application of X-ray crystallography would be invaluable for characterizing any crystalline forms of this compound or its derivatives. Should a crystalline sample be obtained, this technique could unequivocally determine its solid-state conformation and packing arrangement. Furthermore, in research involving the synthesis of derivatives from this compound, X-ray crystallography would be an essential tool for confirming the molecular structure of the resulting products, provided they can be crystallized.
For illustrative purposes, the following table outlines the kind of data that would be obtained from a successful X-ray crystallographic analysis.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.231 |
| c (Å) | 12.675 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1106.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.352 |
This data is hypothetical and serves only to illustrate the type of information generated by an X-ray crystallography experiment.
Q & A
Q. Example Data Comparison :
| Source | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|
| CRC Handbook | 195–198 | 1.179 |
| Experimental Replication | 193–196 | 1.182 |
Basic: What spectroscopic techniques are most effective for characterizing substituent positions in polychlorinated toluenes?
Methodological Answer:
- NMR Spectroscopy :
- X-Ray Crystallography : Resolves spatial arrangements; e.g., nitro groups in analogs show dihedral angles of ~39° relative to the benzene ring .
- IR Spectroscopy : C-Cl stretches appear at 550–600 cm⁻¹, while CH₂-Cl bonds absorb near 700 cm⁻¹ .
Advanced: How can reaction intermediates and byproducts be systematically identified during synthesis?
Methodological Answer:
- Chromatographic separation : Use HPLC with a C18 column and UV detection (254 nm) to isolate intermediates .
- Mass Spectrometry : High-resolution MS (HRMS) identifies halogenated byproducts via isotopic patterns (e.g., Cl₂ → M+2 and M+4 peaks) .
- In situ monitoring : ReactIR tracks intermediate formation in real-time, particularly for unstable chloromethyl species .
Basic: What safety protocols are critical when handling chlorinated methylbenzenes?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : Ensure airflow >0.5 m/s to prevent vapor accumulation (TLV: 5 ppm) .
- Waste disposal : Neutralize chlorinated waste with 10% NaOH before incineration to prevent dioxin formation .
Advanced: How do substituent electronic effects influence the reactivity of chlorinated toluenes in cross-coupling reactions?
Methodological Answer:
- Steric effects : Ortho-substituted chlorines hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to restricted catalyst access .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) activate aryl rings toward nucleophilic substitution but deactivate toward electrophilic attacks.
- Kinetic studies : Use Hammett plots to correlate substituent σ values with reaction rates. For example, -CH₂Cl groups (σ~0.4) moderately deactivate the ring .
Advanced: What strategies mitigate decomposition during long-term storage of halogenated aromatics?
Methodological Answer:
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
- Storage conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolysis and hydrolysis .
- Purity checks : Periodically analyze via GC-FID; degradation products like benzaldehyde indicate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
